(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

DPP-4 inhibition saxagliptin impurity stereochemistry-activity relationship

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS 1312338-82-1) is the methanesulfonate salt of the (1R,3R,5R) stereoisomer of 2-azabicyclo[3.1.0]hexane-3-carboxamide, a constrained bicyclic amine scaffold. The compound is classified as Saxagliptin Impurity 42 and is a chiral reference standard used in the analytical quality control of saxagliptin active pharmaceutical ingredient (API).

Molecular Formula C7H14N2O4S
Molecular Weight 222.26 g/mol
Cat. No. B12496699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
Molecular FormulaC7H14N2O4S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C2C1NC(C2)C(=O)N
InChIInChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)
InChIKeyWPIYZQBALIBMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate: Stereochemical Identity and Certified Reference Standard Role


(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS 1312338-82-1) is the methanesulfonate salt of the (1R,3R,5R) stereoisomer of 2-azabicyclo[3.1.0]hexane-3-carboxamide, a constrained bicyclic amine scaffold. The compound is classified as Saxagliptin Impurity 42 and is a chiral reference standard used in the analytical quality control of saxagliptin active pharmaceutical ingredient (API) [1]. Its (1R,3R,5R) absolute configuration is the enantiomer of the (1S,3S,5S)-amide intermediate that constitutes the core of saxagliptin, a marketed DPP-4 inhibitor for type 2 diabetes [2]. The methanesulfonate salt form enhances solubility in polar solvents relative to the free base, facilitating its use as a chromatographic standard .

Why (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate Cannot Be Replaced by In-Class Analogs in Saxagliptin Quality Control


Substituting the (1R,3R,5R)-amide methanesulfonate with the (1S,3S,5S)-amide intermediate or any other diastereomer is analytically and pharmaceutically invalid. The stereochemistry of the 2-azabicyclo[3.1.0]hexane-3-carboxamide core dictates the DPP-4 inhibitory activity of the final saxagliptin molecule; only the (1S,3S,5S) configuration yields clinically meaningful potency (IC50 = 26 nM, Ki = 1.3 nM) [1]. The (1R,3R,5R) isomer produces an essentially inactive saxagliptin stereoisomer and is therefore required as a chromatographic reference standard to detect and quantify this specific enantiomeric impurity in API batches [2]. Use of an incorrect isomer as a reference standard would compromise impurity identification, peak assignment, and may result in erroneous acceptance decisions during quality control .

Quantitative Differentiation Evidence for (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate Versus Closest Analogs


Stereochemical Configuration vs. DPP-4 Inhibitory Activity: R,R,R,R Isomer Shows No Activity Versus Active S,S,S,S Saxagliptin

The (1R,3R,5R)-amide is a key precursor of the R,R,R,R stereoisomer of saxagliptin. In a systematic evaluation of all eight saxagliptin stereoisomers, only the natural S,S,S,S isomer (1a) exhibited potent DPP-4 inhibitory activity, while the R,R,R,R isomer (1b)—derived from the (1R,3R,5R)-amide—showed no inhibitory activity. The S,S,S,S saxagliptin has an IC50 of 26 nM and Ki of 1.3 nM, whereas the R,R,R,R isomer is reported to have no detectable activity (IC50 > 10,000 nM), demonstrating a >380-fold difference in potency [1]. This lack of activity confirms the criticality of stereochemical identity for the final drug substance and explains why this isomer must be independently synthesized as an impurity reference standard rather than being interchangeable with the active intermediate [2].

DPP-4 inhibition saxagliptin impurity stereochemistry-activity relationship

Certified Reference Standard Status: (1R,3R,5R)-Amide Methanesulfonate versus General-Purpose S-Isomer Intermediate

The (1R,3R,5R)-amide methanesulfonate is formally designated as Saxagliptin Impurity 42 and is manufactured under ISO 17034 certified reference material producer protocols, accompanied by a comprehensive Certificate of Analysis (CoA) including HPLC purity, MS, and NMR data [1]. In contrast, the (1S,3S,5S)-amide is typically supplied as a general synthetic intermediate with standard purity certification (e.g., 95-97% by HPLC) but without the full impurity reference standard characterization package required for regulatory submissions . The R-isomer is specifically designed for use as a chromatographic standard in HPLC method development and validation for ANDA and DMF filings, whereas the S-isomer is intended for onward synthetic processing [2]. This distinction in documentation and regulatory compliance is critical for procurement decisions in pharmaceutical quality control laboratories.

reference standard ANDAsubmission impurity profiling

HPLC Purity Specification: (1R,3R,5R)-Isomer Methanesulfonate Demonstrates Comparable Purity to S-Isomer but with Impurity-Specific Characterization

Both R- and S-isomer methanesulfonate salts are available at comparable chemical purity levels. The (1R,3R,5R)-amide methanesulfonate is supplied at 98% purity by HPLC (CAS 1133811-49-0 free base) , while the (1S,3S,5S)-amide methanesulfonate is available at 95-97% purity (CAS 709031-45-8) . However, the critical differentiator is not total chemical purity but rather the chiral purity and the accompanying impurity profile characterization. The R-isomer is certified as a single enantiomer with defined chiral purity suitable for use as a chromatographic standard for detecting the R,R,R,R impurity in saxagliptin API, where the ICH Q3A guideline typically requires identification of impurities above 0.10% and qualification of impurities above 0.15% [1].

HPLC purity chiral purity quality control

Methanesulfonate Salt Form: Solubility Advantage Over Free Base Enables Analytical Method Development

The methanesulfonate salt form of the (1R,3R,5R)-amide (CAS 1312338-82-1) offers enhanced solubility in polar solvents compared to the free base (CAS 1133811-49-0), which is critical for preparing standard solutions for HPLC analysis. Methanesulfonate salts are known to increase aqueous solubility of amine-containing compounds through protonation of the secondary amine in the azabicyclohexane core, facilitating dissolution in mobile phase solvents commonly used in reversed-phase HPLC (e.g., water/acetonitrile mixtures) . This property directly impacts the ability to prepare accurate standard solutions in the 0.1-1.0 mg/mL concentration range required for impurity limit testing in saxagliptin API [1].

salt form solubility methanesulfonate

High-Value Application Scenarios for (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate Procurement


Analytical Method Development and Validation for Saxagliptin ANDA Submissions

As a certified impurity reference standard, the (1R,3R,5R)-amide methanesulfonate is essential for developing and validating HPLC methods to detect and quantify the R,R,R,R enantiomeric impurity in saxagliptin API and finished dosage forms. Regulatory submissions (ANDAs, DMFs) require demonstrated ability to resolve and quantify this specific impurity at levels ≥0.10% relative to the API, supported by the stereochemical differentiation evidence in Section 3 [1]. The methanesulfonate salt form facilitates standard solution preparation at the required concentrations (typically 0.1-1.0 mg/mL) .

Pharmaceutical Quality Control Batch Release Testing

In commercial saxagliptin production, the R-isomer methanesulfonate serves as an external reference standard for identity confirmation, peak assignment, and system suitability testing in routine QC chromatographic analysis. Its use ensures that any batch containing the R,R,R,R impurity above the ICH Q3A identification threshold (0.10%) is correctly identified and flagged, preventing release of API with unacceptable enantiomeric purity [2]. This scenario directly leverages the compound's certified reference standard status and chiral purity characterization.

Stability-Indicating Method Development and Forced Degradation Studies

The (1R,3R,5R)-amide methanesulfonate is used as a reference marker in stability-indicating HPLC methods to monitor potential epimerization or degradation of saxagliptin API under stress conditions (heat, light, humidity, pH). The evidence that the R,R,R,R isomer is inactive as a DPP-4 inhibitor (>380-fold less potent than saxagliptin, Section 3) underscores the clinical relevance of detecting this impurity during stability studies [3]. The enhanced solubility of the methanesulfonate salt supports preparation of stable standard solutions for long-term stability protocols .

Pharmacopeial Reference Standard Traceability and Method Transfer

For laboratories seeking traceability to USP or EP saxagliptin monographs, the R-isomer methanesulfonate can serve as a secondary reference standard when primary pharmacopeial standards are unavailable or in limited supply. The compound's compliance with ISO 17034 reference material production standards and the comprehensive characterization package (Section 3) enables qualified laboratories to establish traceability chains for method transfer between R&D, QC, and contract manufacturing sites [1].

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